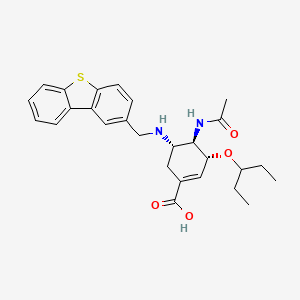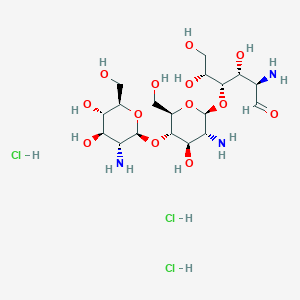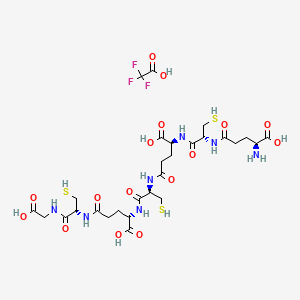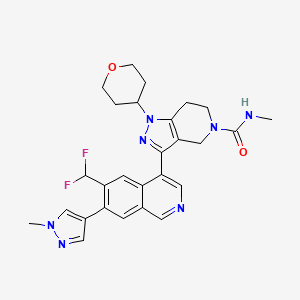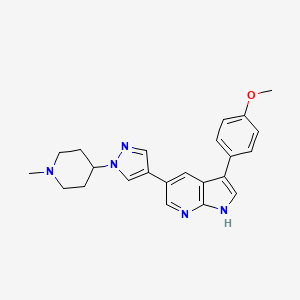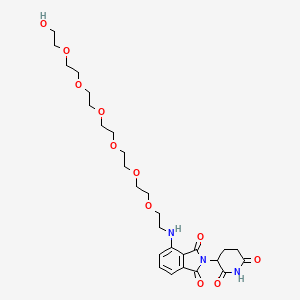
Thalidomide-NH-PEG7
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Thalidomide-NH-PEG7 is a synthesized conjugate of an E3 ligase ligand and a linker designed for use in antibody-drug conjugates (ADCs). This compound can be coupled to a protein ligand via a linker to create PROTAC iRucaparib-AP6, an extremely selective degrader of PARP1 .
Métodos De Preparación
Thalidomide-NH-PEG7 is synthesized as an E3 ligase ligand-linker conjugate. The synthetic route involves connecting Thalidomide to a polyethylene glycol (PEG) linker, which is then attached to a protein ligand. The reaction conditions typically involve room temperature and specific reagents to ensure the stability and efficacy of the compound .
Análisis De Reacciones Químicas
Thalidomide-NH-PEG7 undergoes various chemical reactions, including:
Oxidation: This reaction can modify the functional groups on the compound, potentially altering its activity.
Reduction: This reaction can reduce certain functional groups, affecting the compound’s stability and reactivity.
Substitution: This reaction involves replacing one functional group with another, which can change the compound’s properties and interactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. .
Aplicaciones Científicas De Investigación
Thalidomide-NH-PEG7 has a wide range of scientific research applications:
Chemistry: It is used in the synthesis of ADCs and PROTACs, which are crucial for targeted drug delivery and protein degradation.
Biology: The compound is used to study protein interactions and degradation pathways, providing insights into cellular processes.
Medicine: this compound is used in cancer research, particularly in developing treatments that target specific proteins involved in cancer progression.
Industry: The compound is used in the development of new therapeutic agents and drug delivery systems .
Mecanismo De Acción
Thalidomide-NH-PEG7 exerts its effects by binding to cereblon, a component of the E3 ubiquitin ligase complex. This binding leads to the selective degradation of specific proteins, such as PARP1. The molecular targets and pathways involved include the ubiquitin-proteasome system, which regulates protein degradation and turnover .
Comparación Con Compuestos Similares
Thalidomide-NH-PEG7 is unique due to its specific structure and function as an E3 ligase ligand-linker conjugate. Similar compounds include:
Lenalidomide: Another thalidomide analogue with immunomodulatory and anti-cancer properties.
Pomalidomide: A thalidomide analogue used in the treatment of multiple myeloma.
Thalidomide: The parent compound, known for its immunomodulatory and anti-inflammatory properties
This compound stands out due to its specific application in ADCs and PROTACs, making it a valuable tool in targeted drug delivery and protein degradation research.
Propiedades
Fórmula molecular |
C27H39N3O11 |
|---|---|
Peso molecular |
581.6 g/mol |
Nombre IUPAC |
2-(2,6-dioxopiperidin-3-yl)-4-[2-[2-[2-[2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethylamino]isoindole-1,3-dione |
InChI |
InChI=1S/C27H39N3O11/c31-7-9-37-11-13-39-15-17-41-19-18-40-16-14-38-12-10-36-8-6-28-21-3-1-2-20-24(21)27(35)30(26(20)34)22-4-5-23(32)29-25(22)33/h1-3,22,28,31H,4-19H2,(H,29,32,33) |
Clave InChI |
FDUDLKYDKJZCFR-UHFFFAOYSA-N |
SMILES canónico |
C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)NCCOCCOCCOCCOCCOCCOCCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[[(2S)-2-(4-chlorophenyl)-3-[4-[(5R,7R)-7-hydroxy-5-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl]piperazin-1-yl]-3-oxopropyl]amino]-N-[8-[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]amino]octyl]propanamide](/img/structure/B12420916.png)
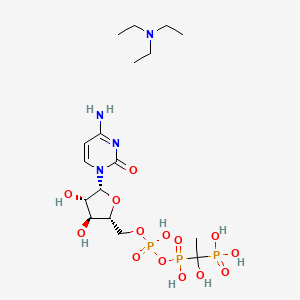


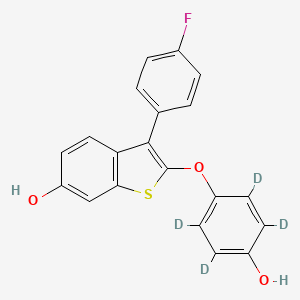
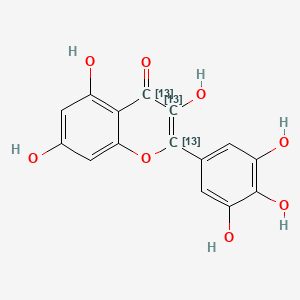
![(6~{R})-~{N}-(4-chlorophenyl)-1-methyl-8-(1-methylpyrazol-4-yl)-5,6-dihydro-4~{H}-[1,2,4]triazolo[4,3-a][1]benzazepin-6-amine](/img/structure/B12420959.png)
![3,3-dideuterio-1-[(1E,3E,5E,7E,9E,11E,13E,15E,17E)-18-[3,3-dideuterio-6,6-dimethyl-2-(trideuteriomethyl)cyclohexen-1-yl]-3,7,12,16-tetramethyloctadeca-1,3,5,7,9,11,13,15,17-nonaenyl]-6,6-dimethyl-2-(trideuteriomethyl)cyclohexene](/img/structure/B12420966.png)
